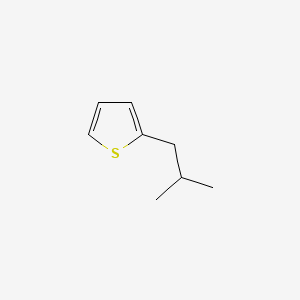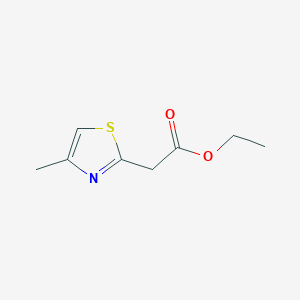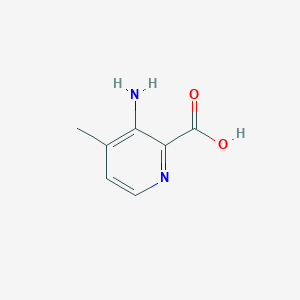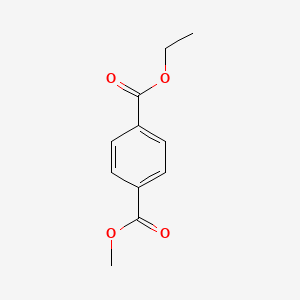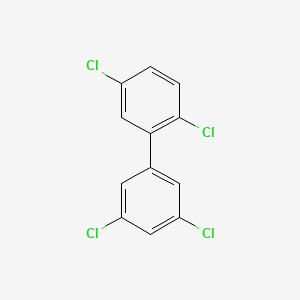
2,3',5,5'-Tetraclorodifenilo
Descripción general
Descripción
2,3',5,5'-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl4 and its molecular weight is 292 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3',5,5'-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',5,5'-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monitoreo ambiental
2,3’,5,5’-Tetraclorodifenilo: se utiliza en el monitoreo ambiental debido a su persistencia y potencial como contaminante. Se ha desarrollado un sensor de aptámero altamente sensible para detectar PCB 52 en muestras ambientales . Este sensor emplea un nanocompuesto de oro/plata para la espectroscopia Raman mejorada en superficie (SERS), lo que proporciona alta sensibilidad y selectividad. Es una herramienta eficaz para la detección rápida en muestras de agua, lo que ayuda en los esfuerzos de protección ambiental.
Investigación médica
En la investigación médica, los efectos del PCB 52 en las membranas celulares y su interacción con varios componentes celulares son de interés. Los estudios han explorado cómo el PCB 52 y compuestos similares influyen en las membranas citoplasmáticas de las bacterias, lo que puede proporcionar información sobre los impactos toxicológicos en la salud humana .
Aplicaciones industriales
El PCB 52 sirve como un estándar analítico en entornos industriales, particularmente en procesos de control de calidad. Ayuda a garantizar la precisión de los métodos analíticos utilizados para detectar y cuantificar los PCB en varios productos y muestras ambientales .
Biotecnología
Las aplicaciones biotecnológicas del PCB 52 incluyen su papel en el desarrollo de procesos de descloración microbiana. La investigación ha demostrado que ciertas culturas bacterianas pueden desclorurar reductivamente el PCB 52 en condiciones anaeróbicas, lo que es significativo para los esfuerzos de biorremediación .
Química analítica
En química analítica, el PCB 52 se utiliza para desarrollar nuevos métodos para la detección de bifenilos policlorados. Por ejemplo, se ha diseñado un apta-sensor electroquímico de relación microfluídica para la detección altamente sensible y selectiva de congéneres de PCB, mostrando el papel del compuesto en el avance de las técnicas analíticas .
Protección ambiental
El papel del PCB 52 en la protección ambiental está estrechamente relacionado con su monitoreo y detección. El desarrollo de métodos de detección sensibles como el sensor de aptámero mencionado anteriormente es crucial para rastrear los niveles de contaminación y evaluar los riesgos ecológicos, contribuyendo así a la salvaguarda de la salud ambiental .
Mecanismo De Acción
Target of Action
The primary target of 2,3’,5,5’-Tetrachlorobiphenyl (also known as PCB72) is the Estrogen sulfotransferase . This enzyme plays a crucial role in the metabolism of estrogens and is involved in the regulation of estrogen activity in the body .
Mode of Action
PCB72 interacts with its target, the Estrogen sulfotransferase, by binding to it . This binding is highly specific, as demonstrated by the use of a PCB72-targeting aptamer in a highly sensitive environmental sensor . The binding of PCB72 to the aptamer results in a competitive interaction, leading to fewer aptamers sticking to the substrate .
Biochemical Pathways
It is known that pcb72 can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . This suggests that PCB72 could have a significant impact on biological rhythms and potentially other physiological processes.
Pharmacokinetics
It is known that the rate of metabolism and excretion of pcb72 is slower than would be predicted according to its degree of chlorination . This suggests that the bioavailability of PCB72 may be influenced by its chemical structure and the position of the chlorine atoms .
Result of Action
It is known that pcb72 can inhibit the expression of the core circadian component per1 , which could have significant effects on biological rhythms and potentially other physiological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PCB72. For example, the presence of other PCBs and interfering species in the environment can affect the specificity and selectivity of PCB72’s interaction with its target . Furthermore, PCB72 has been detected in real water samples, suggesting that it can persist in the environment .
Análisis Bioquímico
Biochemical Properties
2,3’,5,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with a specific aptamer, which is used as a recognition element in a highly sensitive environmental aptamer sensor . This interaction is highly specific and competitive .
Cellular Effects
The effects of 2,3’,5,5’-Tetrachlorobiphenyl on cells are complex and multifaceted. For example, it has been shown to affect the membrane of Ralstonia eutropha H850 cells, causing a decrease in fluorescence polarization . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl can alter cellular processes by affecting membrane properties .
Molecular Mechanism
The molecular mechanism of 2,3’,5,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules. For instance, it has been found to competitively bind with a specific aptamer, resulting in a few aptamers sticking to the substrate . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl could insert into the aptamers .
Temporal Effects in Laboratory Settings
The effects of 2,3’,5,5’-Tetrachlorobiphenyl can change over time in laboratory settings. For example, it has been found that the metabolism of this compound in rats occurs rapidly, with metabolites being detected after only a 24-hour exposure . This suggests that the effects of 2,3’,5,5’-Tetrachlorobiphenyl on cellular function can change over time.
Dosage Effects in Animal Models
The effects of 2,3’,5,5’-Tetrachlorobiphenyl can vary with different dosages in animal models. For instance, it has been found that the distribution of this compound and its metabolites in rats changes following acute, nose-only inhalation of different doses . This suggests that the effects of 2,3’,5,5’-Tetrachlorobiphenyl can be dose-dependent.
Metabolic Pathways
2,3’,5,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. For example, it has been found to undergo hydroxylation, a major metabolic pathway, in phenobarbital-induced rat liver microsomes . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl interacts with enzymes and cofactors involved in these pathways.
Transport and Distribution
2,3’,5,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. For instance, it has been found in various tissues, including adipose, brain, intestinal content, lung, liver, and serum, in rats following acute, nose-only inhalation . This suggests that 2,3’,5,5’-Tetrachlorobiphenyl can be transported and distributed within cells and tissues.
Propiedades
IUPAC Name |
1,3-dichloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTMFEPLVQOWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074152 | |
| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-42-0 | |
| Record name | PCB 72 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5,5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6P71YB8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


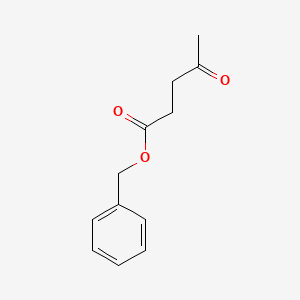

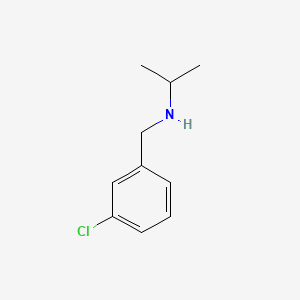
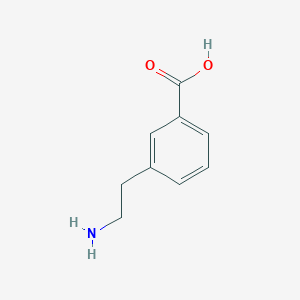
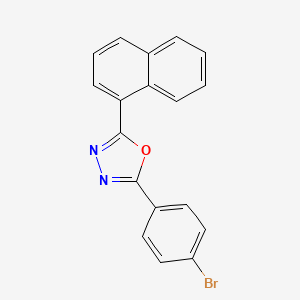
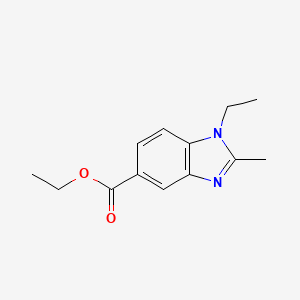

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)
